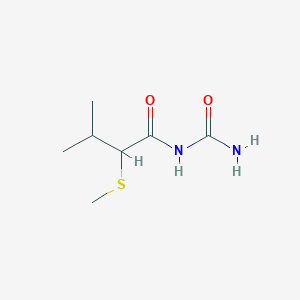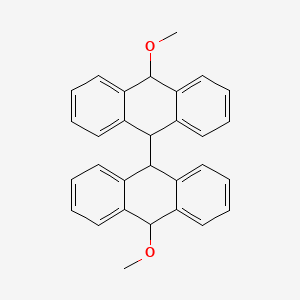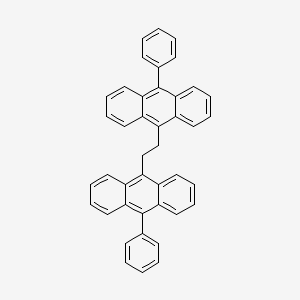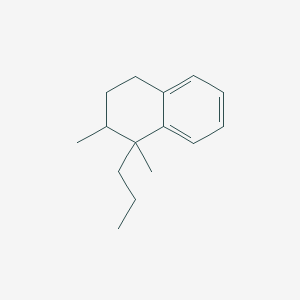
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon derived from naphthalene. It is a colorless liquid that is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of naphthalene in the presence of nickel catalysts. This method is preferred due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes and hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. It can act as a hydrogen donor in chemical reactions, facilitating the reduction of other compounds . Additionally, it may interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, used as a solvent and in various industrial applications.
Dihydronaphthalene: A less common derivative, used in specific chemical reactions.
Uniqueness
1,2-Dimethyl-1-propyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
65724-13-2 |
|---|---|
Molekularformel |
C15H22 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
3,4-dimethyl-4-propyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C15H22/c1-4-11-15(3)12(2)9-10-13-7-5-6-8-14(13)15/h5-8,12H,4,9-11H2,1-3H3 |
InChI-Schlüssel |
XOEGKMMVHIIXSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(CCC2=CC=CC=C21)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


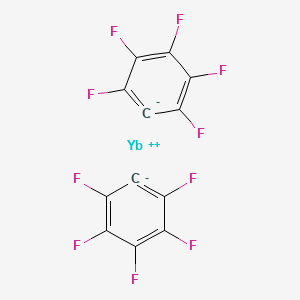
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)

![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
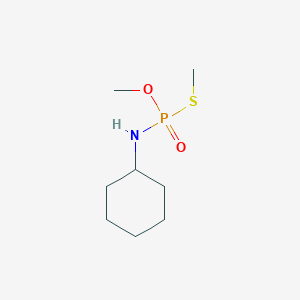
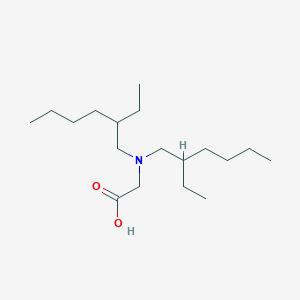
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
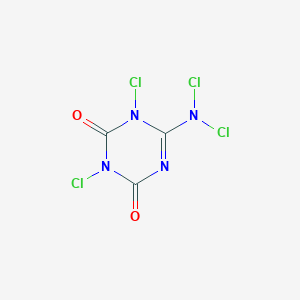

![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
